molecular formula C9H12O3 B14292931 Ethyl 2-methyl-6-oxohexa-2,4-dienoate CAS No. 130121-15-2

Ethyl 2-methyl-6-oxohexa-2,4-dienoate

Cat. No.: B14292931
CAS No.: 130121-15-2
M. Wt: 168.19 g/mol
InChI Key: YPLUXBXMFZMAKX-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Chemical Transformations

Conjugated dienones and their ester derivatives are highly valuable intermediates in organic synthesis. Their extended π-system allows for a variety of chemical transformations, making them versatile building blocks for the construction of more complex molecules. The presence of both an electron-withdrawing carbonyl group and a conjugated diene system enables these compounds to participate in a range of reactions.

Conjugated dienones are known to be excellent Michael acceptors, undergoing conjugate addition reactions at multiple positions (1,2-, 1,4-, or 1,6-addition) cell.com. They are also key substrates in pericyclic reactions, most notably the Diels-Alder reaction, where they can act as the diene component to form cyclic structures cell.com. Furthermore, the double bonds can undergo various addition and oxidation reactions, and the carbonyl group can be targeted for nucleophilic attack or reduction. This reactivity makes conjugated dienone esters precursors to a wide array of organic structures, including those found in natural products and pharmaceutical agents cell.comorganic-chemistry.org.

The electrochemical reduction of dienones can lead to an "umpolung" of their typical reactivity, allowing them to act as nucleophiles. For instance, electrochemical carboxylation has been shown to occur at the δ-position of conjugated dienones, providing a novel route to 6-oxo-carboxylic acid derivatives nih.gov.

Research Trajectories within Degradation Pathways of Aromatic Compounds

The structural motif of a substituted oxo-hexadienoate is found in the intermediates of various metabolic pathways, particularly in the bacterial degradation of aromatic compounds. While direct evidence for the involvement of Ethyl 2-methyl-6-oxohexa-2,4-dienoate is not prominent in the literature, related molecules are key players. For instance, the meta-cleavage of catechols, a common strategy in the microbial breakdown of aromatic pollutants, often yields muconic acids and their derivatives, which are structurally similar to the core of the title compound nih.gov.

The degradation of phenanthrene, a polycyclic aromatic hydrocarbon, can proceed through the formation of 4-(1-hydroxy-naphthalen-2-yl)-2-oxo-but-3-enoic acid, which features a related oxo-enoic acid structure nih.gov. Similarly, the breakdown of other aromatic compounds can involve intermediates like 2-hydroxy-6-oxohexa-2,4-dienoate nih.gov. These pathways highlight the biochemical relevance of this class of compounds in the global carbon cycle and in bioremediation processes. The study of such molecules can provide insights into enzymatic mechanisms and the design of engineered metabolic pathways for environmental applications.

Evolution of Synthetic and Mechanistic Understanding for Conjugated Dienone Esters

The synthesis of conjugated dienones and their esters has been a long-standing area of interest in organic chemistry, with numerous methods developed to control stereoselectivity and functional group tolerance.

Synthetic Strategies:

A variety of synthetic routes have been established for the preparation of conjugated dienone esters. Some notable examples include:

Palladium-Catalyzed Dehydrogenation: A modern and efficient method involves the palladium-catalyzed aerobic γ,δ-dehydrogenation of enones and enals to produce (E,E)-dienones and (E,E)-dienals with high stereoselectivity nih.gov. This method is advantageous due to its mild reaction conditions and the use of molecular oxygen as a clean oxidant nih.gov.

Suzuki Cross-Coupling: A stereoselective approach utilizing the Suzuki cross-coupling reaction between vinylboronic acids and vinyl triflates has proven effective for synthesizing ethyl-substituted conjugated dienoic esters organic-chemistry.orgthieme-connect.com. This method offers good yields and stereocontrol, overcoming limitations of traditional olefination reactions organic-chemistry.org.

Olefination Reactions: Classic methods like the Wittig and Horner-Wadsworth-Emmons reactions are also employed, though they can sometimes suffer from poor stereocontrol, especially with sterically hindered substrates organic-chemistry.org.

Other Methods: Other synthetic strategies include the isomerization of 4-alkynals, cobalt-catalyzed carbonylative cross-coupling of alkyl tosylates and dienes, and iridium/copper relay catalysis for the dehydrogenation of γ,δ-unsaturated amides and acids cell.comnih.gov.

Mechanistic Understanding:

The reactivity of conjugated dienone esters is governed by the electronic properties of the conjugated system. The electron-withdrawing nature of the carbonyl group polarizes the entire π-system, making the β and δ carbons electrophilic and susceptible to nucleophilic attack.

Mechanistic studies, often supported by theoretical calculations, have shed light on the intermediates and transition states of reactions involving these compounds. For example, in superelectrophilic activation conditions, linear conjugated dienones can form O,C-diprotonated species that act as reactive intermediates in transformations with arenes rsc.org. Understanding these mechanisms is crucial for predicting reactivity and designing new synthetic methodologies with improved efficiency and selectivity.

Data Tables

Table 1: General Synthetic Methods for Conjugated Dienone Esters

MethodKey ReagentsAdvantages
Palladium-Catalyzed γ,δ-DehydrogenationEnone/Enal, Pd catalyst, O₂High (E,E)-stereoselectivity, mild conditions, clean oxidant nih.gov
Suzuki Cross-CouplingVinylboronic acid, Vinyl triflate, Pd catalyst, BaseGood yields, high stereoselectivity, versatile organic-chemistry.orgthieme-connect.com
Wittig ReactionPhosphonium (B103445) ylide, Aldehyde/KetoneWell-established, versatile
Horner-Wadsworth-Emmons ReactionPhosphonate (B1237965) carbanion, Aldehyde/KetoneOften gives (E)-alkenes, higher reactivity than Wittig reagents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130121-15-2

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 2-methyl-6-oxohexa-2,4-dienoate

InChI

InChI=1S/C9H12O3/c1-3-12-9(11)8(2)6-4-5-7-10/h4-7H,3H2,1-2H3

InChI Key

YPLUXBXMFZMAKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC=CC=O)C

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of Ethyl 2 Methyl 6 Oxohexa 2,4 Dienoate

Precision Synthesis Strategies for Conjugated Dienone Esters

The construction of the conjugated dienone ester core of Ethyl 2-methyl-6-oxohexa-2,4-dienoate hinges on the ability to control the geometry of the carbon-carbon double bonds and to introduce the various functional groups in a regioselective manner.

Olefination reactions are fundamental tools for the formation of carbon-carbon double bonds and are central to the synthesis of conjugated systems. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are particularly powerful for this purpose, offering a high degree of control over the stereochemical outcome of the newly formed double bond. wikipedia.orgnih.gov

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com For the synthesis of a dienone ester, a stabilized ylide would typically be used to favor the formation of an (E)-alkene due to thermodynamic control. wikipedia.org A plausible disconnection for this compound would involve the reaction of an appropriate phosphonium (B103445) ylide with a suitable aldehyde precursor. For instance, reacting a stabilized ylide derived from an ethyl haloacetate with a 4-methyl-5-oxopenta-2-enal derivative could furnish the desired diene system. The stereochemistry of the resulting double bond is highly dependent on the nature of the ylide and the reaction conditions. wikipedia.orgresearchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig reagents. wikipedia.orgalfa-chemistry.com A significant advantage of the HWE reaction is that it typically produces (E)-alkenes with high selectivity, and the water-soluble phosphate (B84403) byproducts are easily removed, simplifying purification. alfa-chemistry.comchegg.com In a potential synthesis of the target molecule, an HWE reaction could be employed to couple a phosphonate ester, such as ethyl 2-(diethylphosphono)propanoate, with an α,β-unsaturated aldehyde like acrolein or a derivative thereof, to construct the C2-C3 double bond with the desired methyl substitution and (E)-stereochemistry. wikipedia.orgorganic-chemistry.org

ReactionAldehyde/KetoneYlide/PhosphonateBaseSolventTemp (°C)Product (E/Z ratio)Yield (%)
Wittig 3-Methyl-4-oxobut-2-enal(Carbethoxymethylene)triphenylphosphoraneNaHTHF0 to rt>95:5~80
HWE 4-Oxopent-2-enalTriethyl phosphonoacetateNaHTHF0 to rt>98:2~85-90

Table 1: Representative conditions for Wittig and HWE reactions for the synthesis of conjugated esters. Data is illustrative and based on typical outcomes for similar substrates.

Transition metal catalysis offers powerful methods for the construction of complex molecular architectures. Rhodium-catalyzed reactions , in particular, have been employed in the synthesis of dienes and other unsaturated systems. organic-chemistry.org For instance, rhodium catalysts can mediate the coupling of alkynes and alkenes, providing a convergent route to conjugated dienes. organic-chemistry.org A potential strategy could involve the rhodium-catalyzed coupling of a suitable terminal alkyne with an activated alkene to form the diene backbone of this compound.

Furan (B31954) annulation techniques provide an alternative and versatile approach. Furans can be considered as masked 1,4-dicarbonyl compounds and can be transformed into various other functionalities. organic-chemistry.orgclockss.org A synthetic route could involve the initial construction of a substituted furan ring, which is then elaborated to the target dienone. For example, a furan derivative bearing the required ethyl ester and methyl group at the 2-position could be synthesized. Subsequent oxidative ring-opening of the furan would then generate the desired dienone functionality. chim.itresearchgate.net Palladium-catalyzed C-H activation and annulation strategies have also been developed for the direct synthesis of furan derivatives from 1,3-dicarbonyl compounds and alkenes. rsc.org

The formation of the enone and dienone functionalities often relies on selective oxidation reactions. Organocatalytic oxidations have emerged as a greener and often more selective alternative to traditional metal-based oxidants. organic-chemistry.org The oxidation of allylic and dienylic alcohols to the corresponding aldehydes or ketones is a key transformation in this context. Catalysts such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives, in conjunction with a stoichiometric oxidant, can efficiently and selectively oxidize allylic alcohols without affecting other sensitive functional groups. organic-chemistry.orgresearchgate.net For the synthesis of this compound, a precursor alcohol, ethyl 2-methyl-6-hydroxyhexa-2,4-dienoate, could be oxidized using an organocatalytic system to furnish the final ketone functionality. acs.org Biocatalytic approaches using flavin-dependent oxidases also offer a highly enantioselective method for the oxidation of secondary allylic alcohols. nih.gov

SubstrateCatalystOxidantSolventTemp (°C)ProductYield (%)
Ethyl 2-methyl-6-hydroxyhexa-2,4-dienoateTEMPO (cat.)NaOClCH2Cl2/H2O0This compound>90
(E)-oct-3-en-2-olHMFO V465S/TO2Buffer30(R)-oct-3-en-2-ol & (E)-oct-3-en-2-one>99% ee at 50% conv.

Table 2: Examples of oxidative methods for the formation of enones and dienones. Data is illustrative.

Claisen condensation is a robust carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction is fundamental to the biosynthesis of polyketides, which share structural similarities with the target molecule. nih.govnih.govmdpi.com A crossed Claisen condensation could be envisioned between ethyl acetate (B1210297) and a suitable ester-containing an α,β-unsaturated system to build the carbon backbone. A more direct approach could involve the Claisen-Schmidt condensation, which is a reaction between an aldehyde or ketone and a carbonyl compound lacking an alpha-hydrogen, to form a chalcone-like structure. nih.govresearchgate.net

Sustainable and Green Chemistry Protocols for this compound Production

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. rsc.org Green chemistry principles that can be applied to the synthesis of this compound include the use of catalytic reagents over stoichiometric ones, minimizing waste, using renewable feedstocks, and employing safer solvents. nih.gov

Biocatalysis, for instance, offers a green alternative for several key steps. The use of lipases for esterification reactions can proceed under mild conditions with high selectivity. nih.gov Furthermore, the use of greener solvents, such as water or ethanol, in reactions like the Claisen-Schmidt condensation has been reported. nih.govresearchgate.net The development of catalytic systems that utilize molecular oxygen as the terminal oxidant, as seen in some rhodium- and copper-catalyzed reactions, is also a significant step towards greener synthesis. labmanager.com Continuous flow synthesis using immobilized catalysts is another approach to enhance the sustainability and efficiency of the production process. rsc.org

Convergent and Multi-Component Synthetic Pathways

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. longdom.org MCRs are characterized by high atom economy and procedural simplicity. The development of an MCR for the synthesis of the target dienone ester would be a highly desirable and efficient strategy, potentially allowing for the construction of the entire carbon skeleton in a single step from simple, readily available precursors.

Reactivity Profiles and Mechanistic Studies of Ethyl 2 Methyl 6 Oxohexa 2,4 Dienoate

Cycloaddition Reactions: Diels-Alder and Related Pericyclic Processes

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is a key area of investigation for Ethyl 2-methyl-6-oxohexa-2,4-dienoate. The conjugated diene system within the molecule allows it to participate as a diene in [4+2] cycloadditions.

In the context of catalytic enantioselective Diels-Alder reactions, the focus often lies on achieving high levels of stereocontrol. For substrates like this compound, which are 2,4-dienals, the potential for γ,δ-selectivity in cycloadditions presents a unique synthetic challenge and opportunity. Research into the use of chiral square planar gold(III) complexes has shown promise in controlling such selectivity. These catalysts have been effectively utilized in γ,δ-Diels–Alder reactions of 2,4-dienals with dienophiles like cyclopentadiene (B3395910). ucalgary.ca The strategic placement of substituents on the diene and the choice of catalyst are crucial in directing the regioselectivity of the cycloaddition, favoring the formation of the desired γ,δ-adduct.

The design of effective chiral catalysts is paramount for achieving high enantioselectivity in Diels-Alder reactions. Chiral gold(III) complexes, particularly those incorporating N-heterocyclic carbene (NHC) ligands, have been a subject of intense research. scribd.commasterorganicchemistry.com The square-planar geometry of these gold(III) catalysts, combined with the steric and electronic properties of the NHC ligands, allows for the creation of a well-defined chiral environment around the active site.

For instance, the use of sterically bulky NHC ligands has been shown to be beneficial for catalytic transformations, with substituents like 1-naphthyl on the NHC ligand demonstrating superior chiral induction compared to their less bulky counterparts. masterorganicchemistry.com The optimization of these catalysts involves a synthetic and mechanistic investigation into the role of different ligands and their influence on the reaction's yield, diastereoselectivity, and enantioselectivity. ucalgary.ca The development of C,O-chelated BINOL/C,N-cyclometallated oxazoline (B21484) gold(III) complexes represents another advancement in creating more stable and effective tetracoordinate gold catalysts. wikipedia.org

Below is an interactive data table summarizing the influence of different chiral ligands on the enantioselectivity of a representative Diels-Alder reaction.

Catalyst LigandDienophileSolventTemperature (°C)Enantiomeric Excess (ee %)
(S)-BINAPCyclopentadieneToluene (B28343)-7885
(R,R)-DIOPCyclopentadieneCH2Cl2-7872
Chiral NHC-Au(III)CyclopentadienePhCF3/MeNO20up to 98%
Box-Cu(II)Ethyl Vinyl EtherCH2Cl2-2092

Note: The data in this table is representative and intended to illustrate the concept.

Theoretical studies, often employing ab initio molecular orbital theory, are crucial for understanding the mechanistic details of Diels-Alder reactions and the origins of enantioselectivity. researchgate.net These studies allow for the examination of transition state structures and the energetic barriers of different reaction pathways. For the parent Diels-Alder reaction between ethylene (B1197577) and 1,3-butadiene, calculations have predicted a synchronous pathway with a Cs symmetry transition state. researchgate.net

In the context of catalyzed reactions, theoretical analyses can elucidate the interactions between the catalyst, diene, and dienophile that lead to stereochemical control. Transition state and multivariate linear regression (MLR) analysis of catalyst and substrate trends can reveal the importance of non-covalent interactions (NCIs) as key determinants of selectivity. ucalgary.ca For example, a putative π–π interaction between the proximal double bond of the substrate and an aromatic group on the catalyst can be an essential feature for achieving high enantioselectivity. ucalgary.ca Such computational insights are invaluable for the rational design of new and more effective catalysts.

Nucleophilic Additions and Subsequent Transformations

The presence of both an α,β-unsaturated ester and a ketone functionality makes this compound susceptible to a variety of nucleophilic attacks.

Activated methylene (B1212753) compounds, such as malonates and cyanoacetates, are potent nucleophiles that can react with this compound. The reaction can proceed via a Michael-type addition to the α,β-unsaturated system, leading to the formation of new carbon-carbon bonds.

Hydrazine (B178648) and its derivatives are also important nucleophiles that can react with the carbonyl groups of the molecule. The reaction of esters with hydrazine hydrate (B1144303) is a common method for the synthesis of hydrazides. mdpi.com In the case of this compound, reaction with hydrazine could potentially lead to the formation of a carbohydrazide (B1668358) at the ester group or reaction at the ketone. The specific outcome would depend on the reaction conditions. Studies on similar compounds, such as ethyl 2-oxo-2H-chromene-3-carboxylate, have shown that the reaction with hydrazine hydrate can lead to different products depending on the stoichiometry and reaction time. wikipedia.org

The α,β-unsaturated ester moiety in this compound makes it an excellent Michael acceptor for conjugate additions. This type of reaction involves the 1,4-addition of a nucleophile to the conjugated system. A wide range of nucleophiles can participate in Michael additions, including enolates, amines, and thiols.

Organocuprates, also known as Gilman reagents, are particularly effective for promoting 1,4-addition to α,β-unsaturated carbonyl compounds, often in preference to 1,2-addition. ucalgary.cascribd.comwikipedia.org The mechanism is thought to involve the nucleophilic addition of the Cu(I) species to the β-carbon of the alkene. This reactivity can be harnessed to introduce a variety of alkyl and aryl groups at the β-position of the ester.

The sulfa-Michael addition, which involves the conjugate addition of thiols, is another important transformation. The enantioselective conjugate addition of aliphatic thiols to (2E, 4E)-6-oxo-2, 4-dienoates has been reported, highlighting the potential for stereocontrolled functionalization of this class of compounds.

Below is an interactive data table summarizing the reactivity of α,β-unsaturated esters in conjugate additions.

NucleophileReaction TypeProduct Type
Diethyl malonateMichael Addition1,5-Dicarbonyl compound
Lithium dimethylcuprateOrganocuprate Additionβ-Alkylated ester
ThiophenolSulfa-Michael Additionβ-Thioether ester
PiperidineAza-Michael Additionβ-Amino ester

Note: The data in this table is representative and intended to illustrate the concept.

Selective Chemical Modifications of Functional Groups

The unique arrangement of functional groups in this compound—a conjugated diene system flanked by an unsaturated ester and an aldehyde—provides a rich platform for selective chemical modifications. The reactivity of each functional group can be precisely targeted through the careful selection of reagents and reaction conditions, enabling a variety of synthetic transformations.

Photoisomerization Dynamics and Stereochemical Rearrangements

The conjugated diene system in this compound is susceptible to photochemical reactions, particularly E/Z isomerization around the carbon-carbon double bonds. wikipedia.org Irradiation with light of an appropriate wavelength can induce electronic excitation, leading to the formation of stereoisomeric mixtures.

In the absence of catalysts, direct irradiation of conjugated dienoic esters often results in nonselective E,Z isomerization, producing a mixture of all possible stereoisomers. researchgate.net However, the stereochemical outcome can be controlled by employing catalysts. Lewis acids, for example, can complex with the carbonyl oxygen of the ester group. This complexation alters the electronic distribution and excited-state properties of the molecule, leading to more selective isomerization. Irradiation of the Lewis acid-ester complex can favor the formation of the thermodynamically less stable Z-isomer. researchgate.net Similarly, Brønsted acids can catalyze photochemical transformations, sometimes leading to different reaction pathways, such as 1,5-hydrogen shifts followed by acid-catalyzed thermal rearrangements. researchgate.net

The efficiency and direction of photoisomerization can be influenced by photosensitizers. researchgate.net A photosensitizer can absorb light and transfer the energy to the diene ester, promoting it to an excited triplet state. This process, known as triplet energy transfer, can lead to selective isomerization, often favoring the formation of a specific isomer depending on the relative triplet energies of the E and Z isomers and the sensitizer. researchgate.netresearchgate.net This technique allows for directional isomerization, circumventing the establishment of a simple photostationary state and enabling the enrichment of the less stable isomer. researchgate.netdntb.gov.ua

The table below outlines the expected outcomes of photoisomerization under different conditions.

ConditionMechanismExpected Outcome
Direct UV IrradiationDirect Excitation (Singlet State)Nonselective E/Z isomerization; mixture of stereoisomers researchgate.net
Irradiation with Lewis Acid (e.g., EtAlCl₂)Complexation and Selective ExcitationSelective E→Z isomerization, favoring the Z-isomer researchgate.net
Irradiation with PhotosensitizerTriplet Energy TransferDirectional E→Z isomerization, potential for high Z-isomer yield researchgate.net

Cyclodehydration Reactions Leading to Heterocyclic Compounds

As a 1,6-dicarbonyl compound derivative, this compound is a precursor for the synthesis of various heterocyclic structures through intramolecular cyclization and dehydration reactions. The reaction pathway is typically dictated by the choice of reagents and catalysts, which determine which enolate is formed and which carbonyl group is attacked.

Treatment with an aqueous base, such as hydroxide (B78521) (OH⁻), can initiate an intramolecular aldol (B89426) condensation. askfilo.com Deprotonation at the carbon alpha to one of the carbonyl groups generates an enolate, which can then attack the other carbonyl group. Given the structure, deprotonation at the C5 position (alpha to the C6 aldehyde) would lead to a nucleophilic attack on the C1 ester carbonyl, potentially forming a six-membered ring after dehydration. This type of reaction is a powerful method for constructing cyclic systems from acyclic dicarbonyl precursors. fiveable.menih.gov

Acid-catalyzed cyclizations are also a common route to heterocycles from dicarbonyl compounds. frontiersin.orgnih.govresearchgate.net Brønsted or Lewis acids can activate a carbonyl group towards nucleophilic attack by an enol or enol ether formed from the other carbonyl moiety. Depending on the conditions, this can lead to the formation of various carbocyclic or heterocyclic systems, especially if other nucleophiles are introduced into the reaction. For example, reactions of 1,5-diketones with ammonia (B1221849) or primary amines can yield pyridines. researchgate.net By analogy, this compound could potentially react with ammonia derivatives to form substituted dihydropyridines or related nitrogen-containing heterocycles.

The table below summarizes potential cyclodehydration pathways.

Reagent/CatalystReaction TypePotential Heterocyclic Product
Aqueous Base (e.g., NaOH)Intramolecular Aldol CondensationSubstituted cyclohexenone derivative askfilo.com
Acid (e.g., HClO₄) and Nucleophile (e.g., R-NH₂)Intramolecular Cyclization/CondensationSubstituted dihydropyridine (B1217469) or oxazinanone derivative frontiersin.orgresearchgate.net
Palladium Catalysis with a PromoterIntramolecular Conjugate AdditionSubstituted cyclic ketone researchgate.net

Elucidation of Reaction Mechanisms via Advanced Chemical Probes

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Advanced chemical probes, particularly isotopic labeling, are powerful tools for this purpose. ias.ac.inwikipedia.org

Isotopic labeling involves replacing an atom in the reactant with one of its isotopes (e.g., replacing ¹H with ²H, or deuterium) and then tracking the position of that label in the products and intermediates. wikipedia.org This technique can provide definitive evidence for proposed reaction pathways. For example, in the study of reductive transformations, replacing the hydride source with a deuteride (B1239839) source (e.g., using NaBD₄ instead of NaBH₄) can reveal the site of nucleophilic attack. Similarly, in studying cyclodehydration reactions, deuterium (B1214612) labeling at specific alpha-carbon positions can clarify which enolate is formed and participates in the cyclization. nih.gov

Kinetic Isotope Effects (KIEs) offer further mechanistic insight by measuring the change in reaction rate upon isotopic substitution. icm.edu.pl A significant KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For instance, a primary KIE (kH/kD > 1) upon deuterating a C-H bond involved in an enolate formation step would confirm that this proton transfer is part of the rate-limiting process. icm.edu.pl

These techniques are invaluable for distinguishing between concerted and stepwise mechanisms, identifying rate-limiting steps, and characterizing the structure of transition states in the complex transformations that this compound can undergo. ias.ac.inicm.edu.pl

Stereochemical Investigations and Isomeric Considerations for Ethyl 2 Methyl 6 Oxohexa 2,4 Dienoate

Analysis of Geometric Isomers (E/Z configurations)

Geometric isomerism in Ethyl 2-methyl-6-oxohexa-2,4-dienoate arises from the restricted rotation around the two double bonds located at the C2-C3 and C4-C5 positions. Each of these double bonds can exist in either an "E" (entgegen, opposite) or "Z" (zusammen, together) configuration. This results in four possible geometric isomers for the compound.

The assignment of E/Z configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where substituents on each carbon of the double bond are ranked based on atomic number. libretexts.orgpressbooks.pub If the higher-priority groups are on the opposite side of the double bond, the configuration is E. If they are on the same side, the configuration is Z. libretexts.orgkhanacademy.org

The four potential geometric isomers are:

(2E,4E)-Ethyl 2-methyl-6-oxohexa-2,4-dienoate

(2E,4Z)-Ethyl 2-methyl-6-oxohexa-2,4-dienoate

(2Z,4E)-Ethyl 2-methyl-6-oxohexa-2,4-dienoate

(2Z,4Z)-Ethyl 2-methyl-6-oxohexa-2,4-dienoate

The determination of priority for the substituents on the C2-C3 double bond is illustrated in the table below.

Table 1: Application of Cahn-Ingold-Prelog (CIP) Priority Rules for the C2-C3 Double Bond
Double Bond CarbonAttached Group 1Attached Group 2Priority AssignmentReasoning
C2-COOEt (Ethyl ester)-CH3 (Methyl)-COOEt > -CH3The carbon in -COOEt is bonded to two oxygen atoms, giving it higher priority than the carbon in -CH3, which is bonded to hydrogen atoms.
C3-CH=CH-CHO (Dienone chain)-H (Hydrogen)-CH=CH-CHO > -HCarbon has a higher atomic number than hydrogen. pressbooks.pub

Based on these priorities, the (2E) isomer will have the -COOEt group and the rest of the dienone chain (-CH=CH-CHO) on opposite sides of the C2-C3 double bond. The (2Z) isomer will have them on the same side. A similar analysis is applied to the C4-C5 double bond to determine its E/Z configuration.

Strategies for Enantioselective Synthesis and Chiral Control in Dienone Systems

While this compound itself is not chiral, transformations involving this compound or its synthesis can introduce chirality. Enantioselective synthesis aims to produce a single enantiomer of a chiral product. ethz.ch Several key strategies are employed to achieve chiral control in systems analogous to this dienone.

Chiral Catalysts: Asymmetric catalysis is a powerful method where a small amount of a chiral catalyst directs a reaction to favor one enantiomer. For reactions involving enones and dienones, chiral metal complexes, such as those involving palladium, can be highly effective. organic-chemistry.org Chiral organocatalysts, which are small metal-free organic molecules, have also emerged as a versatile tool in asymmetric synthesis. mdpi.com

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. ethz.ch The auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantioenriched product.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. ethz.ch The inherent chirality of the starting material is incorporated into the final product through a series of chemical transformations.

Table 2: Summary of Enantioselective Synthesis Strategies
StrategyDescriptionKey Features
Chiral CatalysisA chiral catalyst is used in sub-stoichiometric amounts to control the stereochemistry of a reaction. ethz.chHigh efficiency (catalyst turnover); broad applicability (e.g., organocatalysis, transition metal catalysis). organic-chemistry.orgmdpi.com
Chiral AuxiliariesA chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation. ethz.chOften provides high levels of stereocontrol; requires additional steps for attachment and removal.
Chiral Pool SynthesisThe synthesis begins with an enantiomerically pure natural product. ethz.chRelies on the availability of suitable chiral starting materials.

Diastereoselective Transformations and Control Elements

Diastereoselective reactions are those that favor the formation of one diastereomer over another. In the context of this compound, this could occur if a reaction creates a new stereocenter in a molecule that already possesses one, or if the existing geometry of the double bonds influences the outcome of a reaction.

For instance, the reduction of the ketone at the C6 position could be diastereoselective if the molecule already contained a chiral center. The existing stereocenter would create a diastereomeric transition state, energetically favoring the approach of the reducing agent from one face of the carbonyl group over the other.

The E/Z configuration of the double bonds can also act as a control element. The spatial arrangement of the substituents along the dienone backbone can sterically hinder or facilitate the approach of reagents to a reactive site, thereby influencing the stereochemical outcome of additions or other transformations along the conjugated system. This substrate-controlled diastereoselectivity is a fundamental principle in the synthesis of complex molecules with multiple stereocenters.

Methodologies for Isomer Separation and Configuration Assignment

The effective separation of stereoisomers and the unambiguous assignment of their configuration are crucial for stereochemical studies. A combination of chromatographic and spectroscopic techniques is typically employed.

Separation Methodologies:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating isomers. For geometric isomers of conjugated systems like dienoates, silver ion HPLC (Ag-HPLC) can be particularly effective. This technique is based on the reversible formation of charge-transfer complexes between silver ions (often incorporated into the mobile or stationary phase) and the π-electrons of the double bonds, which allows for the separation of cis and trans isomers. researchgate.net To separate enantiomers, chiral HPLC is used, which employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Gas Chromatography (GC): Capillary GC columns, such as those with a VOCOL phase, have been shown to be effective in separating geometric isomers of similar ester compounds. researchgate.net

Configuration Assignment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful methods for assigning the configuration of geometric isomers. researchgate.net The magnitude of the coupling constant (3JHH) between protons across a double bond is dependent on the dihedral angle. For vinyl protons, a larger coupling constant (typically 11-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically 6-12 Hz) suggests a cis (Z) configuration.

X-ray Crystallography: If a single isomer can be crystallized, X-ray crystallography provides definitive proof of its three-dimensional structure, including both its relative and absolute stereochemistry. ethz.ch

Derivatization Methods: For assigning the absolute configuration of chiral centers, a common strategy involves reacting the compound with a chiral derivatizing agent of known configuration, such as a Mosher's ester. This creates diastereomers that can be distinguished by NMR analysis, allowing the configuration of the original stereocenter to be deduced. ethz.ch

Table 3: Methodologies for Isomer Separation and Configuration Assignment
TechniqueApplicationPrinciple
Silver Ion HPLC (Ag-HPLC)Separation of E/Z IsomersDifferential complexation of silver ions with π-bonds of cis and trans isomers. researchgate.net
Chiral HPLCSeparation of EnantiomersDifferential interaction of enantiomers with a chiral stationary phase.
NMR SpectroscopyAssignment of E/Z ConfigurationThe magnitude of the 3JHH coupling constant across the double bond differs for E and Z isomers. researchgate.net
X-ray CrystallographyAbsolute Configuration AssignmentDiffraction of X-rays by a single crystal to determine the precise atomic arrangement. ethz.ch

Advanced Spectroscopic Characterization and Structural Analysis of Ethyl 2 Methyl 6 Oxohexa 2,4 Dienoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and stereochemistry of a molecule. For Ethyl 2-methyl-6-oxohexa-2,4-dienoate, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for structural assignment. COSY spectra would reveal the proton-proton coupling network, allowing for the tracing of the spin systems within the molecule. For instance, the aldehydic proton at the C6 position would show a coupling to the proton at C5, which in turn would be coupled to the proton at C4.

Analysis of the coupling constants (J-values) provides critical information about the geometry of the double bonds. In the conjugated system of this compound, the magnitude of the vicinal coupling constant between the protons on the C4 and C5 double bond would be expected to be in the range of 11-18 Hz for a trans configuration and 6-12 Hz for a cis configuration.

The chemical shifts of the protons and carbons in this compound are influenced by the electronic environment of the nuclei. The presence of electron-withdrawing groups, such as the ester and aldehyde functionalities, deshields the nearby nuclei, causing them to resonate at higher chemical shifts (downfield). The methyl group at the C2 position would introduce a localized shielding effect.

By comparing the predicted chemical shifts with those of known compounds like ethyl sorbate, valuable conformational insights can be gained. For example, the chemical shift of the C3 proton would be influenced by the spatial orientation of the ethyl ester group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H3~7.2dJ3,4 = ~15
H4~6.2ddJ4,3 = ~15, J4,5 = ~10
H5~6.1ddJ5,4 = ~10, J5,6 = ~8
H6 (aldehyde)~9.5dJ6,5 = ~8
-OCH2CH3~4.2qJ = ~7
-CH3 (at C2)~2.0s-
-OCH2CH3~1.3tJ = ~7

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C1 (ester C=O)~167
C2~130
C3~145
C4~135
C5~140
C6 (aldehyde C=O)~193
-OCH2CH3~60
-CH3 (at C2)~14
-OCH2CH3~14

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₂O₃), the exact mass would be 168.0786 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. The fragmentation of the molecule would likely proceed through characteristic pathways for α,β-unsaturated esters and aldehydes. Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 123, and the loss of the ethyl group (-CH₂CH₃) resulting in a fragment at m/z 139. Further fragmentation of the diene chain would also be expected. Data from ethyl hexa-2,4-dienoate shows characteristic fragments that can be used for comparison. nih.govnih.govnist.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
168[M]⁺
139[M - C₂H₅]⁺
123[M - OC₂H₅]⁺
95[M - COOC₂H₅]⁺

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups of the ester and aldehyde, as well as the carbon-carbon double bonds of the conjugated system.

The C=O stretching vibration of the α,β-unsaturated ester is expected to appear in the range of 1730-1715 cm⁻¹. orgchemboulder.com The C=O stretch of the conjugated aldehyde would likely be found in a similar region, around 1710-1685 cm⁻¹. libretexts.org The C=C stretching vibrations of the conjugated diene would give rise to one or more bands in the 1650-1600 cm⁻¹ region. The C-O stretching of the ester group would be observed between 1300-1000 cm⁻¹. orgchemboulder.comlibretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C=O stretch (α,β-unsaturated ester)1730-1715
C=O stretch (conjugated aldehyde)1710-1685
C=C stretch (conjugated diene)1650-1600
C-O stretch (ester)1300-1000
C-H stretch (aldehyde)2830-2695

X-ray Diffraction Analysis for Solid-State Molecular Architecture

A single-crystal X-ray diffraction study would allow for the unambiguous determination of the stereochemistry of the double bonds. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the solid-state architecture.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Pattern Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. libretexts.orgscribd.comslideshare.netpressbooks.pub The conjugated diene and carbonyl groups in this compound constitute a chromophore that absorbs UV light, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The extended conjugation in this molecule is expected to result in a strong absorption band (π → π* transition) in the UV region. For conjugated dienes, the wavelength of maximum absorption (λmax) is typically in the range of 215-260 nm. libretexts.orgscribd.comslideshare.net The presence of the carbonyl groups and the methyl substituent would be expected to shift the λmax to a longer wavelength (a bathochromic or red shift). A weaker n → π* transition at a longer wavelength, characteristic of the carbonyl groups, may also be observed.

Interactive Data Table: Expected UV-Vis Absorption for this compound

Electronic Transition Expected λmax (nm)
π → π~230-270
n → π~300-350

Theoretical and Computational Chemistry Applied to Ethyl 2 Methyl 6 Oxohexa 2,4 Dienoate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) Analysis and Reaction Site Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone for predicting the reactive sites of a molecule. For Ethyl 2-methyl-6-oxohexa-2,4-dienoate, a hypothetical FMO analysis would likely reveal the distribution of electron density and identify potential sites for nucleophilic and electrophilic attack. The conjugated system of the dienoate and the presence of multiple functional groups suggest a complex electronic landscape that awaits computational characterization. Without specific research, any detailed prediction of reaction sites would be purely speculative.

Thermochemical Calculations: Bond Dissociation Enthalpies (BDEs) and Stability

Thermochemical calculations, including the determination of Bond Dissociation Enthalpies (BDEs), provide crucial insights into the stability of a molecule and the energetics of bond cleavage. To date, there are no published studies reporting the calculated BDEs for the various bonds within this compound. Such data would be essential for understanding its thermal stability and potential degradation pathways.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. There is currently no evidence of MD simulations having been performed on this compound. These simulations could provide valuable information on its solvation properties, aggregation behavior, and potential interactions with biological targets, all of which are presently uncharacterized.

Computational Modeling for Isomer Distinction and Conformational Landscapes

The presence of double bonds and a flexible ethyl group in this compound suggests the possibility of multiple isomers and a complex conformational landscape. Computational modeling is an ideal tool for exploring these aspects, allowing for the identification of the most stable conformers and the energy barriers between them. However, no such computational studies have been published, leaving the conformational preferences and isomeric stability of this compound unexplored.

Cheminformatics Approaches for Structure-Reactivity Relationships

Cheminformatics utilizes computational and informational techniques to analyze chemical data, including the development of structure-activity relationships (SAR) and structure-property relationships (SPR). The application of cheminformatics approaches to this compound would require a dataset of related compounds with known activities or properties. Given the lack of broader research into this specific molecule, the development of such predictive models is not yet feasible.

Applications of Ethyl 2 Methyl 6 Oxohexa 2,4 Dienoate in Complex Chemical Synthesis

Role as a Key Intermediate and Building Block in Organic Synthesis

Ethyl 2-methyl-6-oxohexa-2,4-dienoate serves as a valuable intermediate and building block in organic synthesis due to its multiple reactive sites. The electron-deficient nature of its conjugated double bonds makes it an active participant in various cycloaddition reactions, such as the Diels-Alder reaction. For instance, it can react with dienes like cyclopentadiene (B3395910) to form bicyclic adducts, which are common structural motifs in many natural products and complex organic molecules. nih.gov

The presence of a ketone at the C6 position allows for a variety of nucleophilic additions. One notable transformation is its reduction to a diol, which can then be used in further synthetic steps. For example, reduction with sodium borohydride (B1222165) (NaBH₄) yields the corresponding diol derivative. nih.gov This transformation highlights the compound's utility in creating polyol structures, which are key components of many biologically active compounds.

Furthermore, this compound can be employed in cross-coupling reactions, which are fundamental for the construction of complex carbon skeletons. The conjugated system of the molecule allows for reactions that can extend the polyene chain, leading to the formation of polyene esters. nih.gov These extended conjugated systems are of interest for their electronic and optical properties.

A significant application of this compound is as a precursor in the synthesis of lactate (B86563) dehydrogenase (LDH) inhibitors. nih.gov A derivative, (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid, has shown antitumor activity by inhibiting glycolysis in cancer cells. nih.gov This demonstrates the compound's role as a starting material for the synthesis of medicinally relevant molecules.

Table 1: Key Reactions and Synthetic Utility of this compound

Reaction Type Reagents Product Type Potential Applications
Diels-Alder Reaction Cyclopentadiene Bicyclic Adduct Synthesis of complex cyclic systems
Ketone Reduction NaBH₄ Diol Derivative Precursor for polyol-containing molecules
Cross-Coupling Pd(PPh₃)₄ Polyene Esters Development of conjugated systems
Precursor for Bioactive Molecules Multi-step synthesis Lactate Dehydrogenase Inhibitors Antitumor agents

Integration into Total Synthesis Efforts of Natural Products and Bioactive Molecules

While the structural motifs present in this compound are relevant to various classes of natural products, a comprehensive review of the scientific literature did not yield specific examples of its direct integration into the total synthesis of such molecules. The following subsections discuss the potential, though not explicitly documented, areas of application.

Polyketides are a large and structurally diverse class of natural products characterized by repeating keto-methylene units. The synthesis of polyketides often involves the assembly of smaller, functionalized building blocks. While this compound possesses a backbone that is reminiscent of a polyketide-like structure, there is no specific documentation in the reviewed literature of its use in the assembly of polyketide chains.

Similarly, carotenoids are organic pigments characterized by long, conjugated polyene chains. The synthesis of carotenoid skeletons often relies on the coupling of smaller unsaturated units. Although this compound is a conjugated dienoate, its direct application in the construction of carotenoid skeletons is not reported in the available scientific literature.

The construction of macrocyclic and polycyclic frameworks is a significant challenge in organic synthesis. The functionalities present in this compound, such as the diene and the terminal ketone, could theoretically be utilized in intramolecular reactions to form cyclic structures. However, a thorough search of the literature did not provide specific examples of this compound being used for the construction of complex macrocyclic or polycyclic frameworks.

Synthetic Utility in the Development of Advanced Materials and Functional Molecules

The development of advanced materials and functional molecules often leverages the unique properties of organic compounds. The conjugated polyene system within this compound suggests potential applications in materials science, for instance, as a monomer for polymerization or as a component in the synthesis of organic electronic materials. However, there is no specific mention in the surveyed literature of its use in the development of advanced materials or functional molecules.

Biocatalytic Transformations and Environmental Bioremediation Involving Oxohexa 2,4 Dienoate Derivatives

Enzymatic Degradation Pathways of 2-hydroxy-6-oxohexa-2,4-dienoate (HODA) and Related Compounds

The biodegradation of aromatic compounds often proceeds through ring-cleavage, generating linear intermediates that are further metabolized. One such key intermediate is 2-hydroxy-6-oxohexa-2,4-dienoate (HODA), derived from the meta-cleavage of catecholic compounds. The subsequent degradation of HODA and its analogs is a critical step in the complete mineralization of these aromatic precursors.

Characterization of Meta-Cleavage Product (MCP) Hydrolases and their Substrate Specificity (e.g., BphD, TodF)

A crucial family of enzymes in these degradative pathways are the meta-cleavage product (MCP) hydrolases, which catalyze the hydrolysis of a carbon-carbon bond in the ring-fission products. These enzymes typically belong to the α/β-hydrolase fold superfamily and exhibit a catalytic triad (B1167595) often composed of Ser-His-Asp/Glu residues.

Detailed studies have been conducted on several MCP hydrolases, including BphD from biphenyl (B1667301) degradation pathways and TodF from toluene (B28343) degradation pathways. These enzymes exhibit specificity towards the acyl group of their substrates. For instance, the CarC hydrolase involved in carbazole (B46965) degradation shows high specificity for 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (6-phenyl-HODA). researchgate.net It displays significantly less activity towards substrates with smaller acyl groups like 2-hydroxy-6-oxohepta-2,4-dienoic acid. researchgate.net The amino acid sequence Gly-X-Ser-X-Gly is highly conserved in these hydrolases and is crucial for their catalytic activity. researchgate.net Mutation of the putative active site serine to alanine (B10760859) has been shown to cause a significant reduction in enzyme activity. researchgate.net

The kinetic parameters of these enzymes have been determined for various substrates, providing insights into their efficiency and substrate preferences. For example, the 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoate (HOPDA) hydrolase from Pseudomonas resinovorans strain CA10 has a K'm of 4.6 μM and a Vmax of 3.3 μmol min-1 for its substrate. researchgate.nethbku.edu.qa

EnzymeSource OrganismSubstrateK'm (µM)kcat (s-1)
CarCPseudomonas resinovorans CA102-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid2.512.14
HOPDA HydrolasePseudomonas LD22-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid4.6-

Dioxygenase-Mediated Ring Cleavage and Subsequent Hydrolysis

The formation of HODA and related compounds is initiated by the action of dioxygenase enzymes. These enzymes catalyze the oxidative cleavage of the aromatic ring of catecholic substrates. This ring-fission is a critical step that commits the aromatic molecule to a degradative pathway. Following the dioxygenase-mediated cleavage, the resulting meta-cleavage product is channeled to hydrolases, as discussed in the previous section. This hydrolysis step is a well-established and vital part of aromatic compound metabolism. hbku.edu.qa

The concerted action of dioxygenases and hydrolases ensures the efficient breakdown of a wide range of aromatic pollutants. This enzymatic cascade prevents the accumulation of potentially toxic intermediates and facilitates the funneling of carbon into central metabolic pathways.

Discovery and Mechanistic Studies of Novel Enzymes in Dienone Metabolism

Research continues to uncover novel enzymes involved in the metabolism of dienone compounds, expanding our understanding of microbial catabolic diversity. For example, 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoate hydrolase is a member of a small group of aromatic hydrolases that catalyze C-C bond cleavage. hbku.edu.qa This enzyme is a homodimer and does not require any cofactors for its activity. researchgate.nethbku.edu.qa Its optimal activity is observed at a pH of 7.0 and a temperature of 60°C. researchgate.nethbku.edu.qa

Mechanistic studies on these enzymes often involve site-directed mutagenesis to identify key catalytic residues. The conserved Gly-X-Ser-X-Gly motif, for instance, points to a serine-dependent hydrolysis mechanism, which is common among this class of enzymes. researchgate.net Understanding the structure-function relationships of these novel enzymes is crucial for their potential application in biocatalysis and bioremediation.

Microbial Metabolism of Aromatic Compounds and Lignin-Derived Phenolics

Microorganisms have evolved sophisticated metabolic networks to utilize a vast array of aromatic compounds as carbon and energy sources. These pathways are particularly relevant for the breakdown of complex natural polymers like lignin, which releases a heterogeneous mixture of phenolic compounds into the environment.

Microbial Funneling Pathways for Heterogeneous Aromatic Mixtures

A key feature of microbial aromatic degradation is the presence of "funneling" or "convergent" pathways. Microbes employ a series of peripheral enzymes to transform a wide variety of aromatic substrates into a limited number of central intermediates, such as catechol and protocatechuate. These intermediates are then processed by a common set of enzymes in the central catabolic pathways, including the ring-cleavage dioxygenases and subsequent hydrolases.

This metabolic strategy is highly efficient as it minimizes the number of enzymes required to process a diverse range of substrates. The meta-cleavage pathway, which proceeds through intermediates like 2-hydroxymuconic semialdehyde, is a major route for the degradation of catechols. nih.gov

Genetic and Biochemical Engineering of Microorganisms for Enhanced Biotransformation

The understanding of these natural metabolic pathways has paved the way for the genetic and biochemical engineering of microorganisms to enhance their biotransformation capabilities. By overexpressing key enzymes or introducing genes from different organisms, it is possible to create microbial strains with improved degradation rates for specific pollutants or with the ability to degrade novel compounds.

Environmental Relevance of Oxohexa-2,4-dienoate Intermediates in Biodegradation

The presence of oxohexa-2,4-dienoate derivatives, such as Ethyl 2-methyl-6-oxohexa-2,4-dienoate, in the environment is intrinsically linked to the microbial degradation of aromatic hydrocarbons. These compounds are not typically introduced into the environment as primary pollutants but rather appear as transient intermediates in the complex biochemical pathways that microorganisms employ to break down aromatic substances. The environmental significance of these intermediates lies in their position within these catabolic pathways, which are central to the bioremediation of sites contaminated with a variety of aromatic compounds.

Aromatic compounds, including those with alkyl substitutions, are widespread environmental pollutants, often originating from industrial activities, petroleum spills, and the incomplete combustion of organic materials. The microbial degradation of these substances is a key process in their removal from the environment. A crucial step in many of these degradation pathways is the cleavage of the aromatic ring, which is often accomplished through the action of dioxygenase enzymes. This ring-cleavage event transforms the stable aromatic structure into a more reactive, linear aliphatic molecule, one of which can be an oxohexa-2,4-dienoate derivative.

The general scheme for the aerobic degradation of many aromatic compounds involves initial enzymatic modifications to form a catechol or a substituted catechol. researchgate.net These catecholic intermediates are then susceptible to ring cleavage by dioxygenases, which can occur via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway. researchgate.netresearchgate.net The formation of oxohexa-2,4-dienoate derivatives is characteristic of the meta-cleavage pathway. researchgate.netnih.gov

In the context of "this compound," its presence would suggest the biodegradation of aromatic compounds bearing both ethyl and methyl substituents. While direct documentation of this specific ethyl ester as a metabolic intermediate is not abundant in scientific literature, its formation can be inferred from established biodegradation pathways of similar molecules. For instance, the degradation of toluene via the meta-cleavage pathway is known to produce 2-hydroxy-6-oxohepta-2,4-dienoate. ebi.ac.uk By analogy, an ethyl- and methyl-substituted aromatic precursor would likely lead to the formation of a corresponding substituted oxohexa-2,4-dienoate.

The transient nature of these oxohexa-2,4-dienoate intermediates is a critical aspect of their environmental relevance. Their accumulation is generally not observed in the environment because they are rapidly converted to other metabolites by subsequent enzymes in the degradation pathway. nih.gov For instance, hydrolases are a class of enzymes that act on these intermediates. ebi.ac.uknih.gov In the case of an ester like this compound, an initial hydrolysis step to cleave the ethyl ester bond would likely occur, followed by further enzymatic reactions on the resulting carboxylic acid.

Q & A

What are the critical considerations for synthesizing Ethyl 2-methyl-6-oxohexa-2,4-dienoate, and how do esterification protocols vary?

Methodological Answer:
Synthesis typically involves esterification of the corresponding dienoic acid precursor (e.g., 2-methyl-6-oxohexa-2,4-dienoic acid) using ethanol under acid catalysis (e.g., H₂SO₄ or TsOH). Key steps include:

  • Reagent Purity : Ensure anhydrous conditions to avoid hydrolysis side reactions.
  • Temperature Control : Maintain 60–80°C to optimize reaction kinetics while minimizing thermal degradation of the α,β-unsaturated ester .
  • Workup : Neutralize excess acid with NaHCO₃, followed by extraction with ethyl acetate and vacuum distillation.
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and characterize the product via ¹H NMR (δ 1.3 ppm for ethyl CH₃, δ 5.8–6.5 ppm for conjugated diene protons) .

How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹³C NMR : Confirm the ester carbonyl (δ ~165–170 ppm) and conjugated ketone (δ ~190–200 ppm). The diene carbons (C2–C5) typically appear at δ 120–140 ppm.
  • IR Spectroscopy : Identify ester C=O (~1740 cm⁻¹) and conjugated ketone (~1680 cm⁻¹). The diene C=C stretch (~1600 cm⁻¹) may overlap with aromatic regions if contaminants exist.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₉H₁₂O₃) with an exact mass of 168.0786 g/mol. Compare with theoretical values to rule out isomeric impurities .

What experimental designs are effective for analyzing the metabolic pathways of this compound in microbial degradation?

Advanced Research Answer:

  • Isotope-Labeling Studies : Use ¹⁴C-labeled ethyl groups to track degradation products via liquid scintillation counting. This clarifies whether cleavage occurs at the ester bond (yielding ethanol and the dienoic acid) or the diene backbone.
  • Gene Knockout Models : Employ Rhodococcus spp. strains with disrupted hydrolase genes (e.g., bpdF) to identify enzymes responsible for hydrolyzing the ester moiety. Compare degradation rates between wild-type and mutant strains using HPLC .
  • Metabolite Profiling : Use LC-MS/MS to detect intermediates like 2-hydroxy-6-oxohexa-2,4-dienoic acid, which may accumulate under anaerobic conditions .

How can conflicting data on the compound’s photostability be reconciled?

Advanced Research Answer:
Discrepancies in photodegradation studies often arise from:

  • Light Source Variability : UV-A (315–400 nm) vs. UV-B (280–315 nm) irradiation impacts degradation kinetics. Standardize using a solar simulator with AM1.5G filters.
  • Solvent Effects : Acetonitrile vs. aqueous buffers alter reaction pathways. Conduct controlled experiments in both solvents, monitoring λmax shifts via UV-Vis spectroscopy.
  • Quenching Mechanisms : Add radical scavengers (e.g., TEMPO) to distinguish between singlet oxygen vs. free-radical pathways. EPR spectroscopy can confirm reactive oxygen species .

What strategies improve stereochemical control in catalytic asymmetric reactions involving this compound?

Advanced Research Answer:

  • Chiral Ligand Design : Use binaphthol-derived phosphoric acids (e.g., TRIP) to induce enantioselectivity in Diels-Alder reactions. Monitor diastereomeric excess (de) via chiral HPLC.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance ligand-substrate interactions, while nonpolar solvents (e.g., toluene) favor entropy-driven selectivity.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition-state geometries and optimize catalyst-substrate binding modes .

How should researchers address discrepancies in reported toxicity profiles of structurally related dienoates?

Methodological Answer:

  • Cross-Species Comparisons : Test cytotoxicity in mammalian (e.g., HepG2) and bacterial (e.g., E. coli) models to identify species-specific metabolic activation pathways.
  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values, ensuring exposure times align with metabolic half-lives (e.g., 24–72 hr for eukaryotic cells).
  • Contaminant Analysis : Validate purity via GC-MS to rule out toxicity contributions from synthetic byproducts (e.g., unreacted dienoic acid) .

What computational tools predict the environmental fate of this compound?

Advanced Research Answer:

  • QSPR Models : Use EPI Suite to estimate biodegradation half-lives (e.g., BIOWIN scores) and octanol-water partition coefficients (log Kow).
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption/desorption equilibria.
  • Ecotoxicity Databases : Cross-reference with the EPA’s ECOTOX Knowledgebase to identify structurally analogous compounds with known aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.